2-Butene-1,1-diyl diacetate
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Overview
Description
2-Butene-1,1-diyl diacetate is an organic compound with the molecular formula C8H12O4. It is a diacetate ester derived from 2-butene-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-1,1-diyl diacetate is typically synthesized through the esterification of 2-butene-1,1-diol with acetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the reaction. The reaction temperature is generally maintained at room temperature or slightly elevated to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Excess acetic anhydride is used to drive the reaction to completion, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,1-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to 2-butene-1,1-diol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate to other reduced forms, such as alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: 2-Butene-1,1-diol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butene-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butene-1,1-diyl diacetate involves its ability to undergo esterification and hydrolysis reactions. The acetate groups can be cleaved to release acetic acid and the corresponding diol. This compound can also participate in oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diyl diacetate: Another diacetate ester with similar reactivity but different structural properties.
2-Butyne-1,4-diol diacetate: A diacetate ester derived from 2-butyne-1,4-diol, known for its use in polymer synthesis and other industrial applications.
Uniqueness
2-Butene-1,1-diyl diacetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to undergo hydrolysis, oxidation, reduction, and substitution makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
5860-35-5 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[(E)-1-acetyloxybut-2-enyl] acetate |
InChI |
InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+ |
InChI Key |
YSKRCULMSHXOLA-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(OC(=O)C)OC(=O)C |
Canonical SMILES |
CC=CC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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